Ethyl 2-(oxetan-3-ylidene)propanoate
Overview
Description
Ethyl 2-(oxetan-3-ylidene)propanoate is a chemical compound with the molecular formula C8H12O3 . It has a molecular weight of 156.18 g/mol .
Synthesis Analysis
The synthesis of oxetane derivatives like Ethyl 2-(oxetan-3-ylidene)propanoate has been a subject of study in recent years . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .Molecular Structure Analysis
The molecular structure of Ethyl 2-(oxetan-3-ylidene)propanoate consists of an oxetane ring attached to a propanoate group . The oxetane ring is a four-membered cyclic ether that contains three carbon atoms and one oxygen atom .Chemical Reactions Analysis
Oxetane derivatives are known for their contrasting behaviors: their influence on physicochemical properties as a stable motif in medicinal chemistry and their propensity to undergo ring-opening reactions as a synthetic intermediate . Increasing the size of the heterocyclic aliphatic amines from a four- to a six-membered ring system did not adversely affect the reaction, and all adducts were obtained in moderate-to-good yields .Scientific Research Applications
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Scientific Field: Medicinal Chemistry
- Application Summary : Oxetane rings are used in medicinal chemistry due to their ability to impart certain properties .
- Methods of Application : The synthesis of oxetanes is achieved through ring-closing approaches and (formal) [2+2] cycloadditions forming both C−C bonds .
- Results or Outcomes : The use of oxetane rings in medicinal chemistry has led to a variety of natural and synthetic products exhibiting a range of biological activities .
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Scientific Field: Organic Chemistry
- Application Summary : Oxetane rings are used in the synthesis of new heterocyclic amino acid derivatives .
- Methods of Application : The synthesis of these derivatives is achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .
- Results or Outcomes : The structures of the novel heterocyclic compounds were confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .
- Scientific Field: Synthetic Chemistry
- Application Summary : Oxetane rings are used in the formation of a range of oxetane derivatives .
- Methods of Application : The synthesis of these derivatives is achieved through epoxide opening with trimethyloxosulfonium ylide .
- Results or Outcomes : The use of oxetane rings in synthetic chemistry has led to a variety of products exhibiting a range of properties .
- Scientific Field: Synthetic Chemistry
- Application Summary : Oxetane rings are used in the formation of a range of oxetane derivatives .
- Methods of Application : The synthesis of these derivatives is achieved through epoxide opening with trimethyloxosulfonium ylide .
- Results or Outcomes : The use of oxetane rings in synthetic chemistry has led to a variety of products exhibiting a range of properties .
properties
IUPAC Name |
ethyl 2-(oxetan-3-ylidene)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-3-11-8(9)6(2)7-4-10-5-7/h3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSHJKTMCWDSHFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C1COC1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(oxetan-3-ylidene)propanoate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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